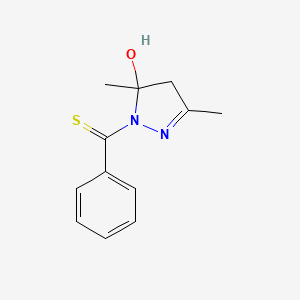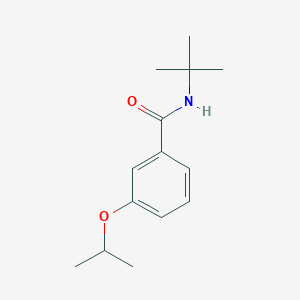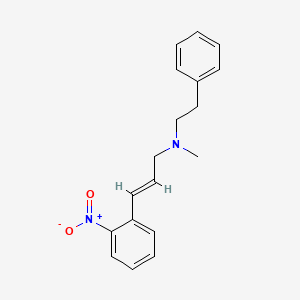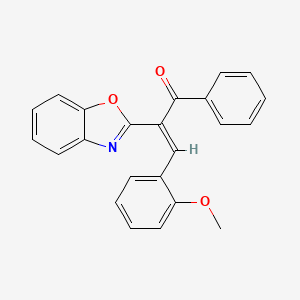![molecular formula C20H25N3O4S B5467087 N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the expression of pro-inflammatory cytokines and enzymes. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the activity of certain enzymes involved in the progression of cancer. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory disorders such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective therapeutic agents based on its structure and properties.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(2-ethylphenyl)piperazine in the presence of a base. The resulting product is then treated with carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-16-6-4-5-7-19(16)21-20(24)22-12-14-23(15-13-22)28(25,26)18-10-8-17(27-2)9-11-18/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVDOOSKDYWCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5467017.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5467020.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5467043.png)

![N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5467068.png)
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5467082.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5467116.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)